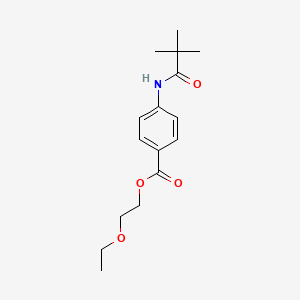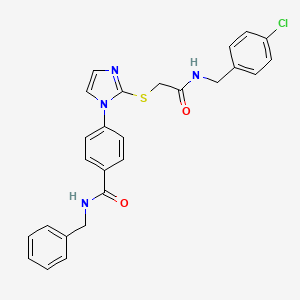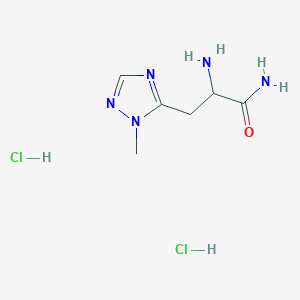
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests potential biological activity, given the presence of a triazole ring, which is a common motif in many biologically active molecules.
Synthesis Analysis
The synthesis of related triazole derivatives has been reported in the literature. For instance, a study described the synthesis of various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives using green chemistry principles, avoiding solvents and catalysts . Another study reported the synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides on d-secoestrone scaffolds, which involved a Cu(I)-catalyzed azide–alkyne cycloaddition . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which can be substituted at various positions to yield compounds with different properties. The substitution pattern on the benzyl group, as seen in the synthesis of steroidal triazoles, greatly influences the biological activity of these compounds . The specific molecular structure of "this compound" would likely impact its interaction with biological targets.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including the Dimroth rearrangement, where 4-amino-3-benzyl-1,2,3-triazole derivatives are isomerized in basic solutions to 4-benzylamino-1,2,3-triazole derivatives . This type of reactivity could be relevant for the compound , depending on its specific substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. For example, the crystal structure of a related compound, 4-(3,3-dimethyl-1-triazeno)benzamide, revealed insights into bond lengths and hydrogen bonding patterns that could influence the compound's stability and reactivity . These properties are crucial for understanding the behavior of "this compound" in different environments and could affect its pharmacological profile.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques
Research has focused on developing efficient synthesis methods for triazole derivatives, including N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide. Techniques involve the cyclization of amidines obtained from benzamides with phenylhydrazines to create triazoles, showcasing their significant anti-inflammatory activity in models of rat adjuvant-induced arthritis (Czollner et al., 1990).
Chemical Transformations
Another study described the transformation by alkali of 4-amino-3-benzyl-1,2,3-triazole into its 4-benzylamino isomers, highlighting the equilibrium manipulation for preparative purposes (Albert, 1970).
Potential Applications
Antimicrobial and Antifungal Activity
Research into novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles showed that these compounds exhibited moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. Notably, certain derivatives demonstrated significant anticonvulsant activity in mice models, suggesting potential applications in managing bacterial infections and epilepsy (Rajasekaran et al., 2006).
Antioxidant Properties
A study on the synthesis of triazolopyrimidines revealed that these compounds possess valuable antimicrobial and antioxidant activities, indicating their potential as therapeutic agents in treatments requiring antioxidant properties (Gilava et al., 2020).
Herbicide Applications
The crystal structure analysis of a related triazole herbicide, cafenstrole, provided insights into its action mechanism as a herbicide, including the interactions that stabilize its structure in the solid state. This research could inform the design of new herbicides with similar triazole cores (Kang et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide are the key cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid .
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the level of ACh in the brain .
Biochemical Pathways
The compound’s action affects the cholinergic system in the brain, which is involved in learning, memory, stress responses, and cognitive functioning . By inhibiting AChE and BuChE, the compound increases the level of ACh, enhancing signal transduction pathways involved in memory, motivation, behavioral adaptability, associative learning, sensory perception, and motor control .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in the level of ACh in the brain, which can enhance cognitive functioning and potentially alleviate symptoms of neurodegenerative diseases .
Propriétés
IUPAC Name |
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-23(13-17-8-6-5-7-9-17)20(25)19-14-24(22-21-19)18-11-10-15(2)16(3)12-18/h5-12,14H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCQDZSSUOKPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2532916.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2532919.png)
![N-(2-(furan-2-yl)-2-morpholinoethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2532921.png)


![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)




![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)